

Spectroscopic Analysis of N,N-Diethylallylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diethylallylamine**

Cat. No.: **B1294321**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **N,N-Diethylallylamine**. Due to the limited availability of publicly accessible, comprehensive spectral datasets for **N,N-Diethylallylamine**, this document presents predicted data and references to closely related analogs to offer valuable insights for researchers in the field.

Data Presentation

The following tables summarize the predicted ^1H and ^{13}C NMR spectroscopic data for **N,N-Diethylallylamine**. These predictions are based on established chemical shift principles and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **N,N-Diethylallylamine**

Atom Number	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Predicted Coupling Constant (J) Hz	Integration
1	~5.8	ddt	$J_{\text{trans}} \approx 17$, $J_{\text{cis}} \approx 10$, $J_{\text{vicinal}} \approx 6.5$	1H
2a (trans)	~5.2	d	$J_{\text{trans}} \approx 17$, $J_{\text{gem}} \approx 1.5$	1H
2b (cis)	~5.1	d	$J_{\text{cis}} \approx 10$, $J_{\text{gem}} \approx 1.5$	1H
3	~3.1	d	$J_{\text{vicinal}} \approx 6.5$	2H
4	~2.5	q	$J \approx 7.1$	4H
5	~1.0	t	$J \approx 7.1$	6H

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **N,N-Diethylallylamine**

Atom Number	Predicted Chemical Shift (δ) ppm
1	~135
2	~116
3	~56
4	~47
5	~12

Experimental Protocols

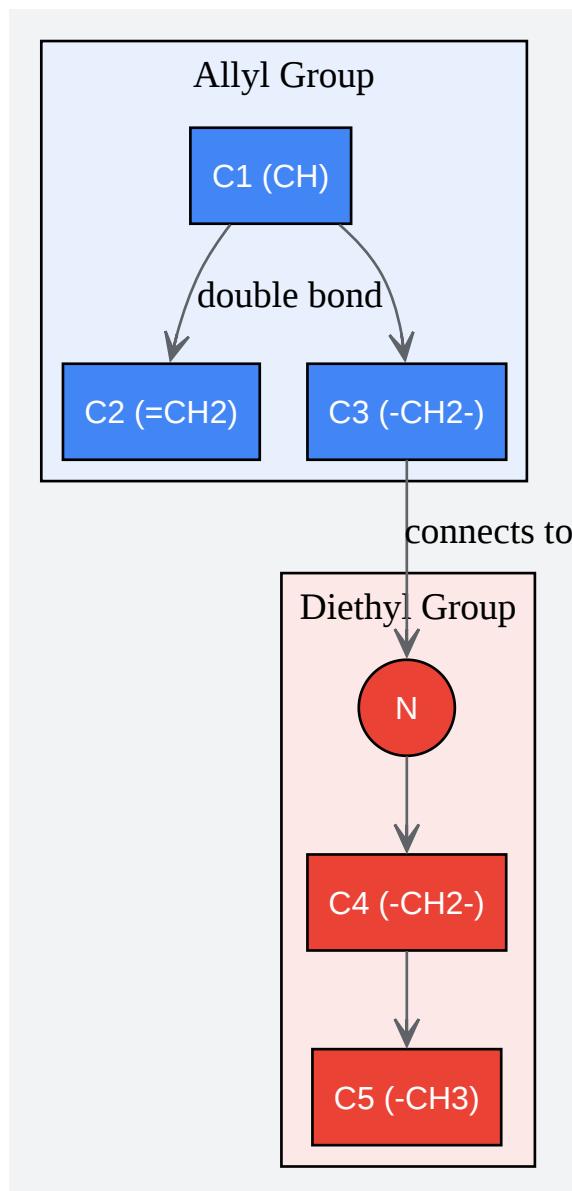
While specific experimental protocols for **N,N-Diethylallylamine** are not readily available, a general methodology for acquiring NMR spectra for similar small organic molecules is outlined below.

General Experimental Protocol for NMR Spectroscopy:

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz.
- **^1H NMR Spectroscopy:** Proton spectra are acquired at ambient temperature. Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Spectroscopy:** Carbon-13 spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Molecular Structure and Atom Numbering

The logical relationship between the different parts of the **N,N-Diethylallylamine** molecule is crucial for the assignment of NMR signals. The following diagram illustrates the molecular structure with the numbering scheme used in the data tables.



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Caption: Molecular structure of **N,N-Diethylallylamine**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com